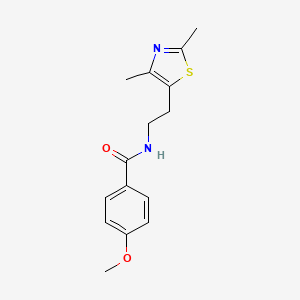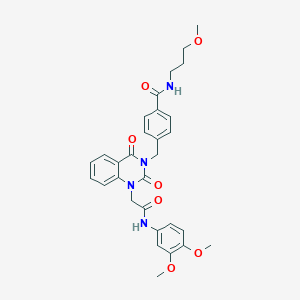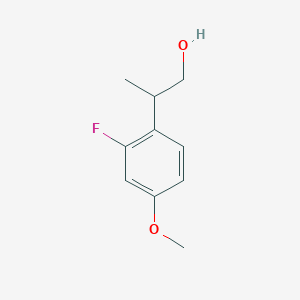
2-(2-Fluoro-4-methoxyphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-4-methoxyphenyl)propan-1-ol is a chemical compound that is commonly used in scientific research. It is a chiral intermediate that is used in the synthesis of a variety of pharmaceuticals and agrochemicals. The compound has also been studied for its potential therapeutic applications, particularly in the treatment of cancer.
作用机制
The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol is not well understood. However, it is believed to act as a potent inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro, and to induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol in lab experiments is its high purity and stability. The compound is relatively easy to synthesize, and can be purified to a high degree of purity using standard chromatographic techniques. However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research on 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol. One area of interest is the development of new synthetic routes to the compound, with the aim of improving its yield and purity. Another area of interest is the further investigation of its potential therapeutic applications, particularly in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of the compound, and to identify its molecular targets in cancer cells.
合成方法
The synthesis of 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol involves the reaction of 2-Fluoro-4-methoxybenzaldehyde with propanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified through a series of chromatographic techniques.
科学研究应用
2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has been used extensively in scientific research. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. The compound has also been studied for its potential therapeutic applications, particularly in the treatment of cancer.
属性
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(6-12)9-4-3-8(13-2)5-10(9)11/h3-5,7,12H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDQTUMMUWXPFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=C(C=C1)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2387335.png)
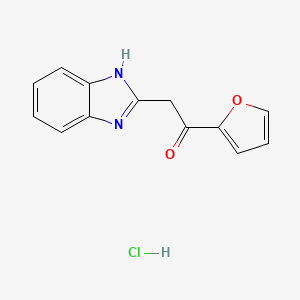
![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2387337.png)
![7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride](/img/structure/B2387340.png)
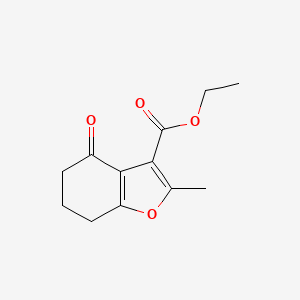

![2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2387343.png)


![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2387351.png)
